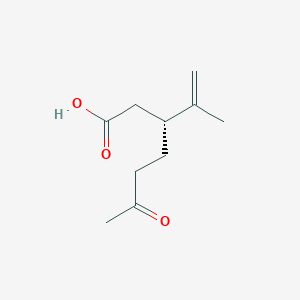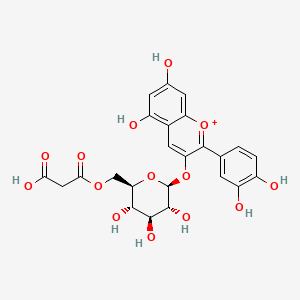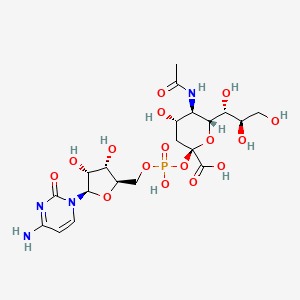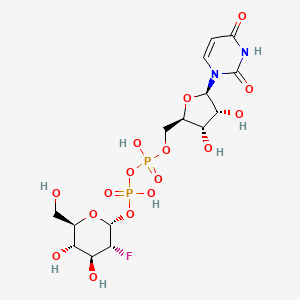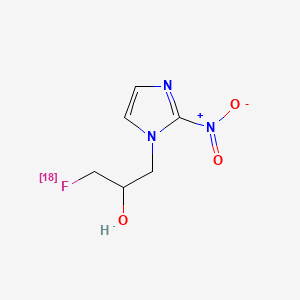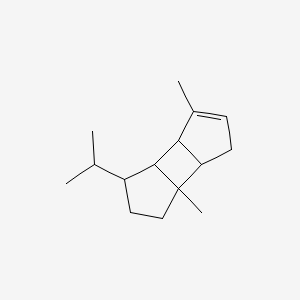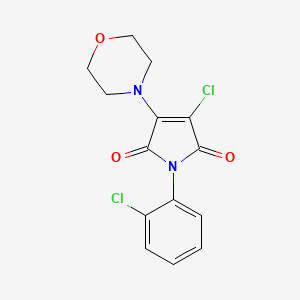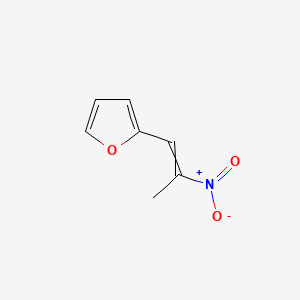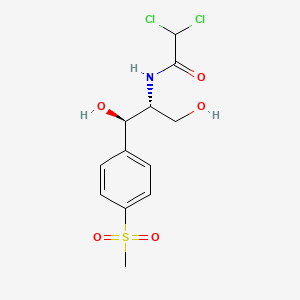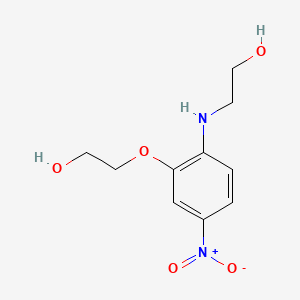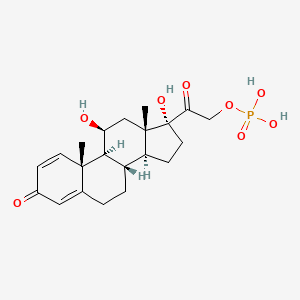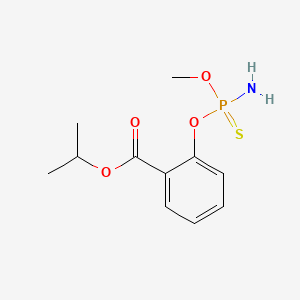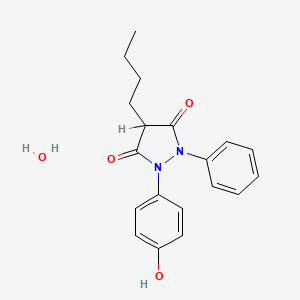
オキシフェンブタゾン水和物
説明
Oxyphenbutazone hydrate is an organic compound with the chemical formula C15H18O2. It is a white, crystalline solid with a melting point of about 130°C. Oxyphenbutazone is an analgesic and anti-inflammatory drug and is used in the treatment of rheumatic diseases. It is also known by the brand name Tandearil.
科学的研究の応用
抗炎症作用
オキシフェンブタゾン水和物は、特に関節炎において、抗炎症作用を示すことがわかっています {svg_1}。この特性により、炎症を特徴とする状態の治療のための潜在的な候補となります。
膵炎の治療
実験的作業により、オキシフェンブタゾン水和物は、実験的に誘発された膵炎における過剰な膵臓損傷から保護することが示されています {svg_2}。 これは、この化合物がヒトにおける急性膵炎の治療において潜在的な治療的役割を果たす可能性を示唆しています {svg_3}.
水和物の形成阻害
石油およびガスの探査と輸送の分野では、オキシフェンブタゾン水和物は、水和物の形成を防ぐ低用量水和物阻害剤(LDHI)として使用される可能性があります {svg_4}。この用途は、水和物の形成が一般的な問題である環境で特に役立つ可能性があります。
高度なガス貯蔵
ガス水和物に関する研究は、2000年代初頭から大幅に拡大し、水和物熱力学、速度論、輸送挙動の潜在的な活用と相互作用に関する新しい洞察を提供しています {svg_5}。オキシフェンブタゾン水和物は、その独自の化学的特性により、この分野で役割を果たす可能性があります。
ガス輸送
ガス貯蔵における潜在的な用途と同様に、オキシフェンブタゾン水和物は、高度なガス輸送システムにも使用できます {svg_6}。アプリケーションの熱力学的および速度論的特性を制御する能力は、特に有益です。
ガス分離
世界の水和物研究コミュニティは、ガス分離用途における水和物の使用を検討してきました {svg_7}。その独自の特性により、オキシフェンブタゾン水和物は、これらのプロセスの効率を向上させるために使用される可能性があります。
作用機序
Target of Action
Oxyphenbutazone hydrate primarily targets Group IIE secretory phospholipase A2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and subsequent formation of pro-inflammatory eicosanoids .
Mode of Action
As a non-steroidal anti-inflammatory drug (NSAID), oxyphenbutazone hydrate works by blocking the release of certain chemical messengers that cause pain and inflammation . It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
Oxyphenbutazone hydrate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms. Additionally, it has been suggested that oxyphenbutazone hydrate may suppress PGE2 and deactivate the Wnt/β-catenin signaling pathway .
Pharmacokinetics
It is known that the compound’s bioavailability and elimination can be influenced by various factors . For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can affect the drug’s overall bioavailability .
Result of Action
The primary result of oxyphenbutazone hydrate’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it can alleviate symptoms associated with inflammatory conditions . Furthermore, it has been suggested that oxyphenbutazone hydrate may promote cytotoxicity in certain cancer cells by suppressing PGE2 and deactivating the Wnt/β-catenin signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxyphenbutazone hydrate. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Moreover, factors such as pH and temperature can impact the stability of the drug .
生化学分析
Biochemical Properties
Oxyphenbutazone hydrate plays a significant role in biochemical reactions by inhibiting the activity of enzymes involved in the inflammatory process. One of the primary targets of oxyphenbutazone hydrate is the enzyme phospholipase A2. By binding to this enzyme, oxyphenbutazone hydrate prevents the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins . Additionally, oxyphenbutazone hydrate interacts with cyclooxygenase enzymes, further inhibiting the synthesis of prostaglandins and reducing inflammation .
Cellular Effects
Oxyphenbutazone hydrate exerts various effects on different cell types and cellular processes. It has been shown to inhibit DNA synthesis in spleen and lung cells of hamsters, indicating its potential cytotoxic effects . The compound also influences cell signaling pathways by reducing the production of prostaglandins, which are key mediators in the inflammatory response . This reduction in prostaglandin levels can lead to decreased inflammation and pain in affected tissues.
Molecular Mechanism
At the molecular level, oxyphenbutazone hydrate exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, oxyphenbutazone hydrate prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various pro-inflammatory prostaglandins . This inhibition reduces the overall production of prostaglandins, leading to decreased inflammation and pain. Additionally, oxyphenbutazone hydrate may interact with other biomolecules, such as phospholipase A2, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxyphenbutazone hydrate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to oxyphenbutazone hydrate has been associated with adverse effects on cellular function, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of monitoring the stability and degradation of oxyphenbutazone hydrate in experimental settings.
Dosage Effects in Animal Models
The effects of oxyphenbutazone hydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, oxyphenbutazone hydrate can lead to toxic effects, including bone marrow suppression, gastrointestinal bleeding, and hepatotoxicity . These findings underscore the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
Oxyphenbutazone hydrate is metabolized primarily in the liver through hydroxylation and conjugation reactions . The compound is converted to various metabolites, including hydroxylated derivatives, which are then excreted in the urine. The metabolic pathways of oxyphenbutazone hydrate involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in therapeutic applications.
Transport and Distribution
Within cells and tissues, oxyphenbutazone hydrate is transported and distributed through various mechanisms. The compound can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, oxyphenbutazone hydrate may interact with specific transporters and binding proteins, influencing its localization and accumulation in target tissues . These interactions can affect the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
Oxyphenbutazone hydrate’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall therapeutic effects. Understanding the subcellular localization of oxyphenbutazone hydrate is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/ | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS RN |
129-20-4, 7081-38-1 | |
| Record name | Oxazolidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenbutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENBUTAZONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



